

# An In-Depth Technical Guide to 1,2-Dimethyl-4-nitrobenzene

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## Compound of Interest

Compound Name: 1,2-Dimethyl-4-nitrobenzene

Cat. No.: B166907

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This technical guide provides a comprehensive overview of the core physicochemical properties of **1,2-Dimethyl-4-nitrobenzene**, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical Identifiers and Properties

**1,2-Dimethyl-4-nitrobenzene**, also known as 4-nitro-o-xylene, is an aromatic nitrogen compound.<sup>[1]</sup> Its chemical formula is  $C_8H_9NO_2$ .<sup>[2][3]</sup> The molecular weight of this compound is approximately 151.16 g/mol.<sup>[3][4][5]</sup> It is recognized by the CAS Registry Number 99-51-4.<sup>[2]</sup> <sup>[4]</sup> This compound presents as a pale straw-yellow colored liquid with an aromatic odor and is slightly soluble in water.<sup>[1]</sup>

## Quantitative Physicochemical Data

The following table summarizes the key quantitative data for **1,2-Dimethyl-4-nitrobenzene**, providing a consolidated reference for its physical and chemical properties.

| Property                 | Value   | Source                    |
|--------------------------|---|---------------------------|
| Molecular Formula        | C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> | NIST, Cheméo[2][3]        |
| Molecular Weight         | 151.1626 g/mol                                | NIST[2]                   |
| CAS Registry Number      | 99-51-4                                       | NIST, Sigma-Aldrich[2][4] |
| Melting Point (Tfus)     | 301.7 K (28.55 °C)                            | NIST[2]                   |
| Boiling Point (Tboil)    | 416.2 K at 0.027 bar                          | NIST[2]                   |
| Flash Point              | 113 °C (235.4 °F) - closed cup                | Sigma-Aldrich[4]          |
| Enthalpy of Vaporization | 63.6 kJ/mol                                   | NIST[2]                   |
| LogP (Octanol/Water)     | 2.91  | SIELC[6]                  |
| InChI Key                | HFZKOYWDLDYELC-<br>UHFFFAOYSA-N               | NIST[2]                   |

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or specific bioassays of **1,2-Dimethyl-4-nitrobenzene** are not available in publicly accessible domains and typically reside in specialized chemical literature or proprietary databases. However, analytical methods for its separation and analysis have been described.

General Workflow for HPLC Analysis:

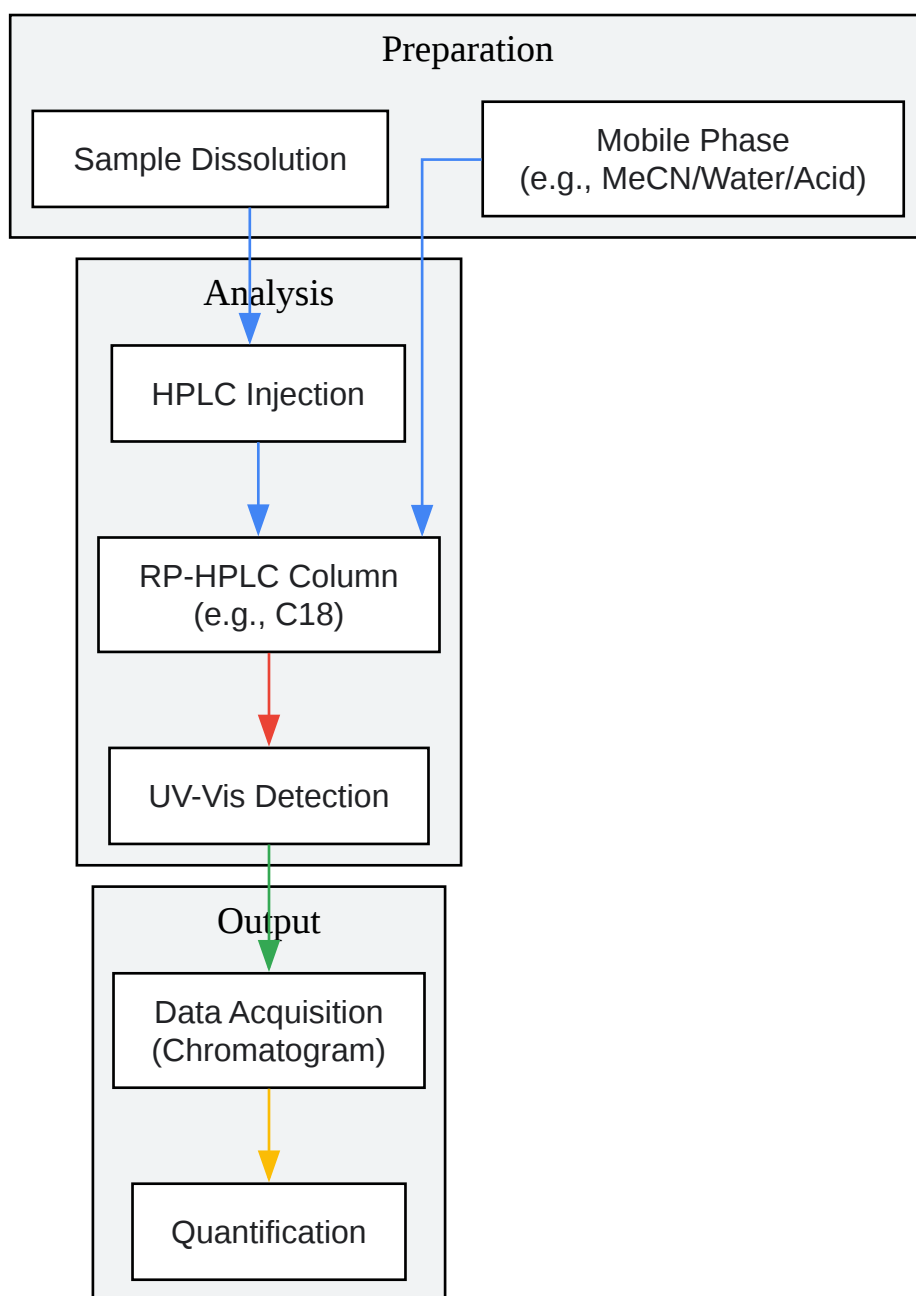
A common method for analyzing **1,2-Dimethyl-4-nitrobenzene** is reverse-phase high-performance liquid chromatography (RP-HPLC).[6] A generalized workflow for such an analysis is outlined below. It is important to note that specific parameters such as column type, mobile phase composition, and flow rate must be optimized for the specific analytical goal.

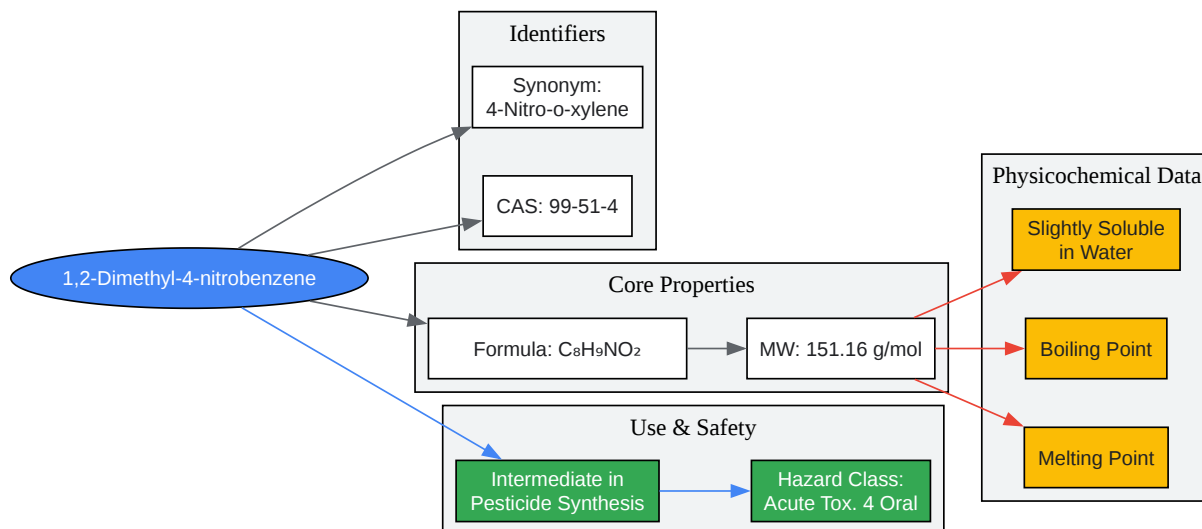
- **Sample Preparation:** The sample containing **1,2-Dimethyl-4-nitrobenzene** is dissolved in a suitable organic solvent, such as acetonitrile or methanol, to a known concentration.
- **Mobile Phase Preparation:** A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid), is prepared.[6] For

mass spectrometry applications, a volatile buffer like formic acid is used instead of phosphoric acid.[6]

- **Chromatographic Separation:** The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).[6] The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.
- **Detection:** As the components elute from the column, they are detected by a suitable detector, such as a UV-Vis spectrophotometer, set to a wavelength where **1,2-Dimethyl-4-nitrobenzene** absorbs light.
- **Data Analysis:** The retention time and peak area are used to identify and quantify **1,2-Dimethyl-4-nitrobenzene** in the sample by comparing it to a previously run standard.

The diagram below illustrates this generalized analytical workflow.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2-Dimethyl-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166907#1-2-dimethyl-4-nitrobenzene-molecular-weight-and-formula\]](https://www.benchchem.com/product/b166907#1-2-dimethyl-4-nitrobenzene-molecular-weight-and-formula)

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